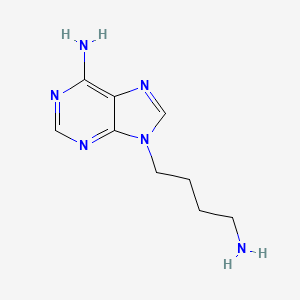
9-(4-aminobutyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-aminobutyl)-9H-purin-6-amine, also known as agmatine, is a naturally occurring compound derived from the amino acid arginine. It was first discovered in 1910 by Albrecht Kossel. Agmatine is a polyamine that plays a significant role in various biological processes, including neurotransmission, cellular signaling, and metabolic regulation . It is synthesized in the body through the decarboxylation of arginine by the enzyme arginine decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-aminobutyl)-9H-purin-6-amine typically involves the decarboxylation of arginine. One common method includes the treatment of cyanamide with N-Boc-1,4-butanediamine, followed by BOC deprotection . This method is efficient and allows for the production of isotopically labeled agmatine, which is useful for studying its pharmacokinetics and bio-distribution .
Industrial Production Methods
Industrial production of agmatine often involves biotechnological techniques due to the limited number of chemical routes available. The existing chemical method involves the treatment of 1,4-diaminobutane and cyanamide . Biotechnological methods include the use of genetically engineered microorganisms to produce agmatine from arginine .
Chemical Reactions Analysis
Types of Reactions
9-(4-aminobutyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.
Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.
Substitution: Agmatine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include diamine oxidase and aldehyde dehydrogenase.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Guanidinobutyrate and urea.
Substitution: Various substituted agmatine derivatives, depending on the reagents used.
Scientific Research Applications
9-(4-aminobutyl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various polyamines and other nitrogen-containing compounds.
Biology: Studied for its role in cellular signaling, neurotransmission, and metabolic regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties.
Industry: Utilized in the production of isotopically labeled compounds for research purposes.
Mechanism of Action
The mechanism of action of 9-(4-aminobutyl)-9H-purin-6-amine involves its interaction with multiple molecular targets:
Neurotransmitter Systems: Agmatine modulates neurotransmitter receptors, including nicotinic, imidazoline, α2-adrenergic, glutamate NMDAr, and serotonin receptors.
Ion Channels: It affects ion channels, influencing cellular excitability and signaling.
Nitric Oxide Synthesis: Agmatine inhibits nitric oxide synthase, reducing the production of nitric oxide.
Polyamine Metabolism: It regulates polyamine metabolism, impacting cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Putrescine: Another polyamine involved in cellular growth and differentiation.
Spermidine: A polyamine that plays a role in cellular metabolism and aging.
Spermine: Involved in cellular metabolism and has anti-inflammatory properties.
Uniqueness
9-(4-aminobutyl)-9H-purin-6-amine is unique due to its ability to modulate multiple molecular targets simultaneously, which contributes to its diverse biological effects . Unlike other polyamines, agmatine has been shown to have significant therapeutic potential in various medical conditions, making it a compound of great interest in scientific research .
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
9-(4-aminobutyl)purin-6-amine |
InChI |
InChI=1S/C9H14N6/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4,10H2,(H2,11,12,13) |
InChI Key |
YEZGDZJDOXMCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)

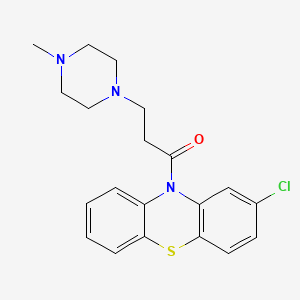
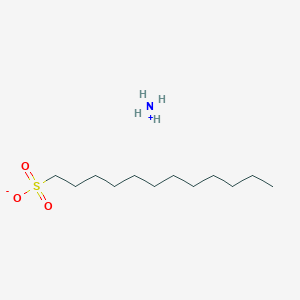
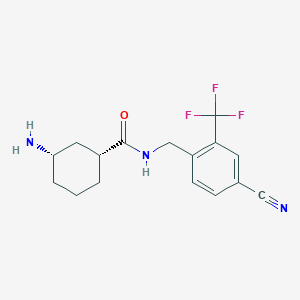
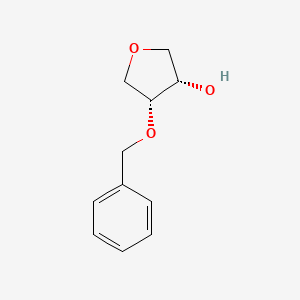
![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)
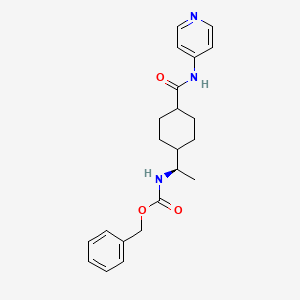
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)
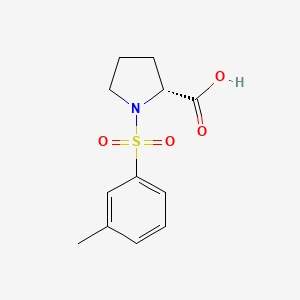
![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
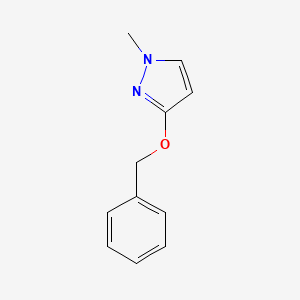
![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)
